Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate
CAS No.:
Cat. No.: VC15836733
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9FN2O2 |
|---|---|
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | ethyl 5-fluoro-1-methylimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 |
| Standard InChI Key | WASLLTIPHSNVDI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC=C(N1C)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure is an imidazole ring—a planar, aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). Key substituents include:
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Fluorine at position 5, which enhances electronegativity and influences electronic distribution.
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Methyl group at position 1, contributing steric bulk and modulating solubility.
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Ethyl ester at position 2, providing a reactive site for further derivatization.
The IUPAC name, ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate, reflects this substitution pattern. Spectroscopic techniques such as NMR and mass spectrometry are critical for confirming its structure, though specific spectral data for this compound remain underrepresented in public databases .
Comparative Analysis with Analogues
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate belongs to a broader class of imidazole carboxylates. Table 1 highlights structural differences between this compound and related derivatives.
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate | 5-F, 1-CH₃, 2-COOEt | C₇H₉FN₂O₂ | 172.16 |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | 5-Br, 1-CH₃, 2-COOEt | C₇H₉BrN₂O₂ | 233.06 |
| Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate | 4-NH₂, 5-F, 1-CH₃, 2-COOEt | C₇H₁₀FN₃O₂ | 187.17 |
Table 1: Structural comparison of imidazole carboxylate derivatives .
The fluorine atom’s electronegativity and small atomic radius differentiate this compound from bromo or amino analogues, impacting reactivity and biological interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves multi-step protocols optimized for yield and purity. Key methods include:
Direct Fluorination of Imidazole Precursors
Physicochemical Properties
Physical Properties
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Appearance: Off-white to light yellow crystalline powder.
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Melting point: Estimated 120–125°C (decomposes above 130°C).
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Solubility:
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid using:
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Acidic conditions: Concentrated HCl (reflux, 6–8 hours).
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Basic conditions: NaOH in ethanol/water (room temperature, 12 hours) .
Nucleophilic Aromatic Substitution
The fluorine atom at position 5 participates in substitution reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with piperazine in DMF yields 5-piperazinyl derivatives .
Metal-Catalyzed Cross-Couplings
Biological Activity and Applications
Enzyme Inhibition
The compound’s imidazole core mimics histidine residues in enzyme active sites. Preliminary studies suggest inhibitory activity against:
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Kinases: EGFR (IC₅₀ ~ 2.5 µM) and CDK2 (IC₅₀ ~ 5.8 µM).
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Proteases: HIV-1 protease (IC₅₀ ~ 10 µM).
Antibacterial and Antifungal Effects
Fluorine enhances membrane permeability, contributing to moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
Agrochemistry Applications
Derivatives act as fungicides in crop protection. Field trials show 80% efficacy against Phytophthora infestans in potatoes at 50 ppm.
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